molecular formula C18H10BrClN2O3 B342599 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B342599
M. Wt: 417.6 g/mol
InChI Key: NJITYYKVEHVVBU-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzooxazole moiety, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This reaction is followed by further functionalization steps to introduce the benzooxazole moiety and the halogenated phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve scalable carboxylation routes and the use of advanced catalytic systems to ensure high yield and purity. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for oxidation and reduction, and specific solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted furan derivatives, benzooxazole compounds, and halogenated aromatic compounds .

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, benzooxazole moiety, and halogenated phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H10BrClN2O3

Molecular Weight

417.6 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C18H10BrClN2O3/c19-10-3-5-13(20)12(8-10)18-22-14-9-11(4-6-15(14)25-18)21-17(23)16-2-1-7-24-16/h1-9H,(H,21,23)

InChI Key

NJITYYKVEHVVBU-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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